molecular formula C10H11N3O2 B099586 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 18233-09-5

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B099586
CAS RN: 18233-09-5
M. Wt: 205.21 g/mol
InChI Key: XHIFSPYKQYEHCD-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (also known as 5-(2-ethoxyphenyl)-2-oxadiazolamine or 5-EtO-ODA) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound with diverse properties, such as being a good nucleophile, a strong chelator, and a good ligand for transition metals. As a result, it has been used in a variety of research applications, including drug design, biochemistry, and chemical synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-EtO-ODA.

Scientific Research Applications

Nonlinear Optical Properties

In recent years, the push-pull effects of thiazolidinone derivatives have been receiving special attention of physicists and chemists for their nonlinear optical properties .

properties

IUPAC Name

5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIFSPYKQYEHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589837
Record name 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

18233-09-5
Record name 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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